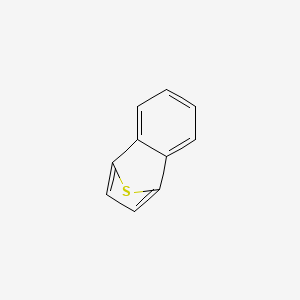
1,4-Epithionaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epithionaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Epithionaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dihalogenated naphthalene with sulfur-containing reagents under controlled conditions. For instance, the use of thiourea or sulfur monochloride in the presence of a base can facilitate the formation of the epithio ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Epithionaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the epithio ring and formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
1,4-Epithionaphthalene has garnered interest in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,4-Epithionaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, its aromatic nature allows it to intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
1,4-Naphthoquinone: Shares a similar naphthalene core but contains quinone functional groups, leading to different reactivity and applications.
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of sulfur, resulting in different chemical properties.
1,4-Dihydronaphthalene: Lacks the sulfur atom, making it less reactive in certain types of chemical reactions.
Uniqueness: 1,4-Epithionaphthalene is unique due to its sulfur-containing epithio ring, which imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
236-86-2 |
|---|---|
Molecular Formula |
C10H6S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
11-thiatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H6S/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |
InChI Key |
JOEACYZZYREGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C2S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
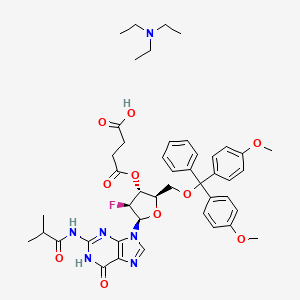
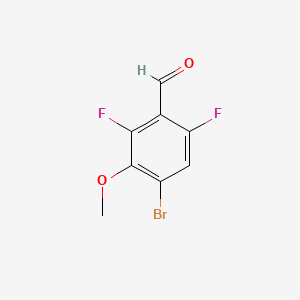

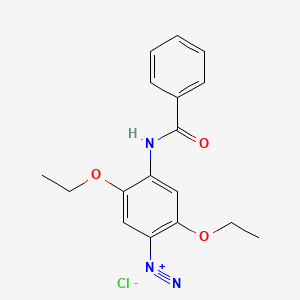
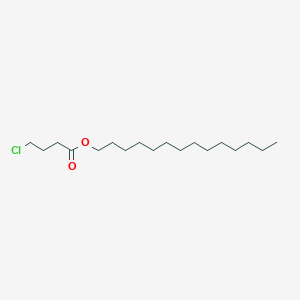

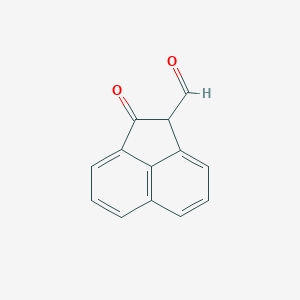
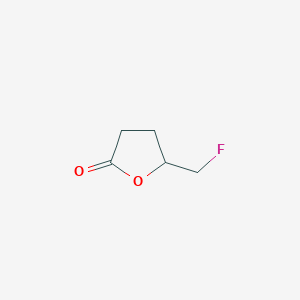
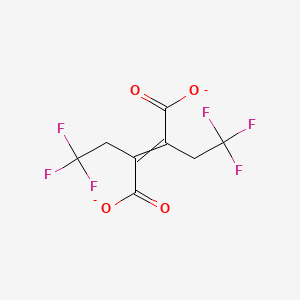
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
